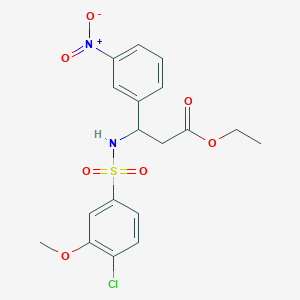![molecular formula C28H33NO5 B4298771 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE](/img/structure/B4298771.png)
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a dimethoxybenzoyl group, and a benzamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantanol with 2-bromoethylamine to form N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 4-(2,5-dimethoxybenzoyl)benzoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the benzamide group can produce amine derivatives.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its rigidity and stability, which can influence the compound’s binding affinity to target proteins. The benzamide linkage and dimethoxybenzoyl group can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-(hexyloxy)benzamide
- N-[2-(1-Adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE is unique due to its combination of an adamantane moiety with a dimethoxybenzoyl group. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and specific binding interactions.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-32-23-7-8-25(33-2)24(14-23)26(30)21-3-5-22(6-4-21)27(31)29-9-10-34-28-15-18-11-19(16-28)13-20(12-18)17-28/h3-8,14,18-20H,9-13,15-17H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAIARQFORTBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4298694.png)

![3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B4298710.png)

![3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4298712.png)
![3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4298728.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298741.png)
![[5-[4-(dimethylamino)benzylidene]-3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene](phenylsulfonyl)acetonitrile](/img/structure/B4298746.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B4298752.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)
![N-[4-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)PHENYL]-N'-[3-(TRIFLUOROMETHYL)BENZOYL]UREA](/img/structure/B4298765.png)
![N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4298788.png)
![1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE](/img/structure/B4298792.png)
![N-[(ADAMANTAN-1-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4298794.png)
